Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate

描述

Systematic Nomenclature and Structural Characterization

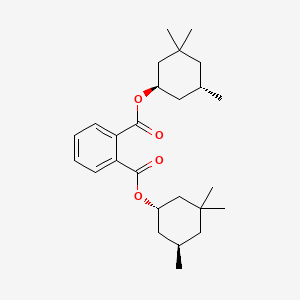

This compound exhibits a complex molecular architecture that defines its chemical identity and functional properties. The compound's systematic nomenclature reflects its structural composition, with the International Union of Pure and Applied Chemistry designation being 1-O-[(1S,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate. This nomenclature precisely describes the stereochemical configuration and substitution patterns that characterize the molecule.

The molecular structure consists of a central phthalic acid core, specifically benzene-1,2-dicarboxylic acid, esterified with two trans-3,3,5-trimethylcyclohexanol molecules. The stereochemical designation "trans" indicates the spatial arrangement of substituents on the cyclohexyl rings, which significantly influences the compound's physical and chemical properties. The molecular formula C26H38O4 reflects the substantial molecular weight of 414.6 grams per mole, indicating a relatively large organic molecule with considerable steric bulk.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 245652-82-8 |

| Molecular Formula | C26H38O4 |

| Molecular Weight | 414.6 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-O-[(1S,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

| Simplified Molecular Input Line Entry System | CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

| International Chemical Identifier Key | ATHBXDPWCKSOLE-ADEKHHIBSA-N |

The structural characterization reveals specific physical properties that distinguish this compound from other phthalate esters. The compound appears as a white to almost white crystalline powder with a melting point ranging from 50.0 to 57.0 degrees Celsius. This relatively low melting point is significant for processing applications, as the compound can transition between solid, liquid, or semi-solid states depending on environmental conditions. The crystalline nature of the compound at room temperature, combined with its specific melting characteristics, influences its incorporation into polymer matrices and its effectiveness as a plasticizer.

The stereochemical configuration of this compound contributes to its unique properties within the phthalate family. The trans-arrangement of substituents on the cyclohexyl rings creates a specific three-dimensional molecular geometry that affects intermolecular interactions and compatibility with various polymer systems. This stereochemical specificity distinguishes it from the corresponding cis-isomer, bis(cis-3,3,5-trimethylcyclohexyl) phthalate, which possesses different physical and chemical characteristics.

Historical Development in Phthalate Plasticizer Research

The development of phthalate-based plasticizers represents a significant milestone in materials science, with origins tracing back to the early twentieth century. Phthalates were first introduced in the 1920s as replacements for volatile and odorous camphor, which had been used as a plasticizer for cellulose nitrate since 1870. This transition marked a fundamental shift in plasticizer technology, establishing phthalates as the dominant class of compounds for enhancing polymer flexibility and processability.

The commercial breakthrough for phthalate plasticizers occurred in 1931 with the concurrent availability of polyvinyl chloride and the development of di(2-ethylhexyl) phthalate, which initiated the rapid expansion of the plasticized polyvinyl chloride industry. This historical development established the foundation for modern phthalate chemistry and created the industrial framework within which specialized compounds like this compound would later emerge.

Table 2: Historical Timeline of Phthalate Plasticizer Development

| Year | Development | Significance |

|---|---|---|

| 1856 | Patent of castor oil as first plasticizer | Established concept of polymer modification |

| 1870 | Camphor adoption for cellulose nitrate | First widely used synthetic plasticizer |

| 1920s | Introduction of phthalate plasticizers | Replacement of volatile camphor systems |

| 1931 | Commercial polyvinyl chloride and di(2-ethylhexyl) phthalate | Beginning of modern plasticizer industry |

| 1950s | Expansion of phthalate applications | Diversification into multiple polymer systems |

The evolution of phthalate plasticizer research has been driven by the need for compounds with specific performance characteristics tailored to particular applications. The development of this compound represents a sophisticated approach to plasticizer design, incorporating stereochemical control and bulky substituents to achieve desired properties. This compound emerged from research focused on creating plasticizers with enhanced thermal stability, reduced volatility, and improved compatibility with specific polymer systems.

The synthesis methodology for this compound follows established principles of phthalate ester formation, involving the esterification of benzene-1,2-dicarboxylic acid with the corresponding alcohols. The process typically employs strong acid catalysts such as sulfuric acid under reflux conditions to ensure complete esterification. Industrial production utilizes continuous flow reactors to optimize reaction conditions and enhance yield, with advanced purification techniques including distillation and crystallization employed to achieve high purity levels.

Contemporary research in phthalate plasticizer development has increasingly focused on addressing environmental and health concerns while maintaining performance characteristics. This has led to the development of higher molecular weight phthalates, including this compound, which exhibit reduced migration tendencies compared to lower molecular weight alternatives. The compound's substantial molecular weight and bulky structure contribute to its effectiveness in applications requiring low volatility and enhanced retention within polymer matrices.

Position Within Alkyl Cyclohexyl Phthalate Chemical Family

This compound occupies a distinctive position within the alkyl cyclohexyl phthalate chemical family, characterized by its specific structural features and performance characteristics. The cyclohexyl phthalate subfamily represents a specialized category of plasticizers designed to provide enhanced performance in demanding applications where conventional linear alkyl phthalates may be insufficient. The incorporation of cyclohexyl groups introduces steric bulk and conformational rigidity that influences the compound's interactions with polymer chains and its overall effectiveness as a plasticizer.

The chemical family of alkyl cyclohexyl phthalates encompasses several related compounds, each distinguished by specific substitution patterns and stereochemical configurations. Dicyclohexyl phthalate represents the simplest member of this family, featuring two unsubstituted cyclohexyl groups attached to the phthalic acid core. Butyl cyclohexyl phthalate incorporates mixed alkyl and cyclohexyl substituents, providing intermediate properties between linear alkyl and fully cyclohexyl-substituted compounds. This compound represents the most sterically hindered member of this family, with heavily substituted cyclohexyl rings that significantly influence its physical and chemical behavior.

Table 3: Comparative Analysis of Cyclohexyl Phthalate Family Members

| Compound | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Structural Features |

|---|---|---|---|

| Dicyclohexyl phthalate | 330.42 | 84-61-7 | Two unsubstituted cyclohexyl groups |

| Butyl cyclohexyl phthalate | 304.38 | 84-64-0 | Mixed butyl and cyclohexyl substitution |

| This compound | 414.6 | 245652-82-8 | Heavily substituted trans-cyclohexyl groups |

| Bis(cis-3,3,5-trimethylcyclohexyl) phthalate | 414.6 | 245652-81-7 | Heavily substituted cis-cyclohexyl groups |

The position of this compound within this family is defined by its unique combination of high molecular weight, extensive substitution, and trans-stereochemistry. These characteristics result in distinctive properties that differentiate it from other family members and establish its suitability for specialized applications. The compound's substantial steric bulk affects its compatibility with different polymer systems and influences its migration characteristics, making it particularly valuable in applications requiring long-term stability and reduced plasticizer loss.

Research comparing different members of the cyclohexyl phthalate family has revealed important structure-property relationships that illuminate the position of this compound. Studies investigating the effects of cyclohexyl substitution have demonstrated that increasing the degree of substitution generally enhances thermal stability and reduces volatility, while also affecting compatibility with specific polymer matrices. The trans-stereochemistry of this compound contributes to its distinct properties compared to the corresponding cis-isomer, with differences in melting point, crystalline structure, and polymer compatibility.

The synthetic accessibility and commercial viability of this compound within the cyclohexyl phthalate family depend on the availability of the requisite starting materials and the efficiency of the synthetic processes. The compound requires trans-3,3,5-trimethylcyclohexanol as a key starting material, which must be obtained through controlled synthetic routes that maintain the desired stereochemical configuration. This synthetic requirement distinguishes it from simpler family members and contributes to its specialized nature within the overall chemical family.

属性

IUPAC Name |

1-O-[(1S,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBXDPWCKSOLE-FGYAAKKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334422 | |

| Record name | (1R,5S)-3,3,5-Trimethylcyclohexyl (1S,5R)-3,3,5-trimethylcyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245652-82-8 | |

| Record name | (1R,5S)-3,3,5-Trimethylcyclohexyl (1S,5R)-3,3,5-trimethylcyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification Reaction Approach

The primary and most common method to prepare Bis(trans-3,3,5-trimethylcyclohexyl) phthalate involves the esterification of phthalic anhydride or phthalic acid with trans-3,3,5-trimethylcyclohexanol.

- Reactants : Phthalic anhydride (or phthalic acid) and trans-3,3,5-trimethylcyclohexanol.

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are typically employed to accelerate the esterification.

- Reaction Conditions : Elevated temperatures (generally between 150°C to 220°C) under reflux or reduced pressure to remove water formed during esterification.

- Purification : The crude product is purified by washing with water to remove residual acid and unreacted alcohol, followed by vacuum distillation or recrystallization depending on the physical state.

This method is supported by patent literature, which describes producing bis(cis-3,3,5-trimethylcyclohexyl) phthalate and closely related isomers through direct esterification.

Use of Solid Plasticizers and Crystallization Control

Research and patents indicate that when this compound is used as a solid plasticizer, its preparation includes controlling the isomer ratio and crystallization behavior to optimize properties such as blocking resistance and adhesive strength.

- Isomer Ratio Control : The trans-isomer is typically favored for its superior plasticizing properties. The preparation method may involve selective synthesis or separation techniques to enrich the trans-isomer content.

- Particle Size Control : For solid plasticizers, controlling the average particle size (e.g., below 4 μm) is critical to performance.

- Crystallization Retardants : Additives or modifications during preparation can retard crystallization, improving the plasticizer's compatibility and stability in thermoplastic resin compositions.

Process Optimization from Patents

Patent US20020193482A1 and EP1298121A4 describe detailed processes for producing bis(cis-3,3,5-trimethylcyclohexyl) phthalate, which can be adapted for the trans isomer with modifications.

- Stepwise Process :

- Preparation of Alcohol : Trans-3,3,5-trimethylcyclohexanol is synthesized or obtained commercially.

- Esterification : React phthalic anhydride with the alcohol in the presence of acid catalysts.

- Removal of By-products : Water generated during the reaction is continuously removed to drive the reaction to completion.

- Purification : The ester is purified by filtration, washing, and distillation.

- Yield and Purity : Optimization of temperature, catalyst concentration, and reaction time ensures high yield (>90%) and purity suitable for thermoplastic applications.

Summary Table of Preparation Methods

Research Findings and Notes

- The trans isomer of 3,3,5-trimethylcyclohexyl phthalate exhibits better plasticizing efficiency compared to the cis isomer due to its molecular conformation.

- Controlling the synthesis conditions to favor the trans isomer improves thermoplastic resin properties such as flexibility and transparency.

- The esterification reaction is sensitive to catalyst type and reaction temperature; optimization is essential for high purity and yield.

- Purification steps are crucial to remove acidic residues that can degrade polymer matrices in applications.

- Preparation methods described in patents are industrially scalable and have been adapted for commercial production of this compound.

化学反应分析

Types of Reactions

Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives.

Reduction: Formation of benzene-1,2-dimethanol derivatives.

Substitution: Formation of substituted benzene-1,2-dicarboxylate derivatives.

科学研究应用

Applications Overview

- Plasticizers in Polymers

- Heat-Sensitive Tacky Adhesives

- Optical Resolution Agents

- Thermal Transfer Materials

- Vibration Absorbing Materials

Data Table: Comparative Applications

| Application Type | Benefits | Specific Use Cases |

|---|---|---|

| Plasticizers | Enhances flexibility | Vinyl chloride resins |

| Heat-Sensitive Tacky Adhesives | Improved adhesive strength | Labels and packaging |

| Optical Resolution Agents | Facilitates enantiomer separation | Pharmaceutical intermediates |

| Thermal Transfer Materials | Ensures high-quality image transfer | Printing technologies |

| Vibration Absorbing Materials | Reduces noise and enhances durability | Mechanical components |

Case Study 1: Adhesive Performance Enhancement

A study evaluated the performance of heat-sensitive tacky adhesives formulated with varying concentrations of BTMP compared to traditional plasticizers like dicyclohexyl phthalate (DCHP). The results indicated that adhesives containing BTMP exhibited superior blocking resistance and adhesion properties, making them more effective for delayed tack applications .

Case Study 2: Optical Resolution in Pharmaceuticals

Research demonstrated the use of BTMP as an optical resolution agent for separating racemic mixtures of pharmaceutical compounds. The study highlighted that BTMP facilitated higher yields of optically pure compounds, underscoring its potential utility in drug development processes .

Health and Safety Considerations

Phthalates, including BTMP, have been scrutinized for their potential health effects. Regulatory bodies have classified certain phthalates as reproductive toxicants based on biomonitoring studies that link exposure to adverse health outcomes. Continuous monitoring and research are necessary to assess the long-term implications of using BTMP in consumer products .

作用机制

The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

相似化合物的比较

Cis-Isomer: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

- Structural Differences : The cis isomer (CAS: 245652-81-7) has identical substituents but a different spatial arrangement, leading to distinct physicochemical properties.

- Physical Properties: Melting Point: 93°C (vs. trans isomer’s higher melting point, inferred from HPLC stability data) .

- Applications : Less commonly used in high-temperature applications due to lower thermal stability compared to the trans isomer .

Bis(2-ethylhexyl) Phthalate (DEHP)

Ditridecyl Phthalate

- Molecular Weight : 530 g/mol, significantly higher than Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate .

- Applications : Used as a plasticizer with lower volatility but reduced effectiveness in flexible polymer formulations due to steric hindrance .

- Chromatographic Behavior : Higher retention factor (Rs = 1.60) in HPLC, indicating stronger interactions with stationary phases .

Bis(6-methylheptyl) Phthalate

- Structural Similarities : Branched alkyl chains (MW: 390.56 g/mol) .

- Regulatory Status : Subject to safety data sheet (SDS) requirements under GB/T 16483-2008 and GB/T 17519-2013, indicating regulatory scrutiny similar to other phthalates .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | MW (g/mol) | Melting Point (°C) | Aqueous Solubility (g/L) |

|---|---|---|---|---|

| This compound | 245652-82-8 | 414.59 | Not reported | Not available |

| Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate | 245652-81-7 | 414.59 | 93 | 1.2 × 10⁻⁴ |

| Bis(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | 390.56 | -50 | 0.003 |

| Ditridecyl Phthalate | Not provided | 530 | Not reported | Not available |

Environmental and Health Considerations

生物活性

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (BTMCP) is a chemical compound classified under phthalates, widely used as a plasticizer in various applications. Understanding its biological activity is crucial due to its potential implications for human health and environmental safety. This article reviews the available literature on the biological effects of BTMCP, including its toxicity, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

BTMCP has the following chemical formula: . It features a phthalate backbone with two trans-3,3,5-trimethylcyclohexyl groups. The molecular structure contributes to its physical properties, making it suitable for use as a plasticizer in thermoplastic materials.

Toxicity and Safety Profile

Research indicates that BTMCP exhibits low acute toxicity. However, chronic exposure studies have raised concerns regarding its endocrine-disrupting potential. A study conducted by the European Chemicals Agency (ECHA) highlighted that phthalates can interfere with hormone functions, potentially leading to reproductive and developmental issues in both humans and wildlife .

Table 1: Toxicological Data of BTMCP

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg (oral) | ECHA |

| Reproductive Toxicity | Yes (endocrine disruptor potential) | ECHA |

| Mutagenicity | Negative | PubChem |

BTMCP's biological activity is primarily linked to its interactions with cellular receptors. Studies suggest that BTMCP may bind to peroxisome proliferator-activated receptors (PPARs), which play a significant role in lipid metabolism and glucose homeostasis. This interaction could potentially lead to metabolic disturbances .

Case Study 1: Endocrine Disruption

A study published in Environmental Health Perspectives investigated the effects of various phthalates, including BTMCP, on endocrine function. The researchers found that exposure to BTMCP resulted in altered serum testosterone levels in male rats, indicating possible endocrine disruption .

Case Study 2: Environmental Impact

Another study assessed the environmental impact of BTMCP when released into aquatic ecosystems. The findings revealed that BTMCP could bioaccumulate in aquatic organisms, leading to potential ecological risks . This highlights the importance of monitoring phthalate levels in water bodies.

In Vitro Studies

In vitro assays have demonstrated that BTMCP can induce cytotoxicity in human cell lines at higher concentrations. A concentration-dependent increase in cell death was observed when cells were exposed to BTMCP for extended periods .

Table 2: In Vitro Cytotoxicity Data

In Vivo Studies

Animal studies have shown that chronic exposure to BTMCP can lead to liver hypertrophy and alterations in lipid profiles. These findings suggest that prolonged exposure may have significant metabolic implications .

常见问题

Basic: What are the recommended methodologies for synthesizing Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate?

Answer:

Synthesis typically involves esterification between phthalic anhydride and trans-3,3,5-trimethylcyclohexanol, catalyzed by acid (e.g., sulfuric acid) under reflux. Key parameters include:

- Temperature control : Maintain 120–140°C to optimize reaction kinetics while avoiding side reactions like transesterification.

- Solvent selection : Use toluene or xylene to azeotropically remove water and drive equilibrium toward ester formation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product from unreacted precursors .

Data Note: Limited direct synthesis protocols exist for this compound, but analogous phthalate syntheses (e.g., DEHP) suggest similar methodologies .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons from phthalate), δ 1.0–2.5 ppm (cyclohexyl methyl groups).

- ¹³C NMR : Signals near 167 ppm (ester carbonyl), 25–35 ppm (cyclohexyl carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 414.59 (MW) with fragmentation patterns confirming ester linkages .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times compared to standards .

Advanced: What experimental strategies address contradictions in reported solubility data for this compound?

Answer:

Reported solubility in water is 1.2 × 10⁻⁴ g/L at 24°C , but variations arise due to:

- Crystalline vs. amorphous forms : Recrystallization solvents (e.g., ethanol vs. hexane) impact polymorph stability.

- Temperature gradients : Conduct solubility assays at controlled temperatures (±0.1°C) using gravimetric or UV-spectroscopic methods.

- Co-solvent systems : Evaluate solubility in DMSO or PEG for biomedical applications.

Recommendation: Standardize protocols using OECD Test Guidelines 105 or 117 for reproducibility .

Advanced: How does the steric hindrance of trans-3,3,5-trimethylcyclohexyl groups influence reactivity and applications?

Answer:

The bulky cyclohexyl groups:

- Reduce plasticizer migration : Enhanced rigidity compared to linear phthalates (e.g., DEHP), making it suitable for high-durability polymers .

- Limit enzymatic hydrolysis : Steric shielding of ester bonds decreases biodegradability, raising environmental persistence concerns .

- Impact thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, suitable for high-temperature applications .

Research Gap: Few studies directly compare trans- vs. cis-isomer stability; molecular dynamics simulations could clarify steric effects .

Advanced: What analytical methods detect trace quantities of this phthalate in environmental samples?

Answer:

- GC-MS : Derivatize with BSTFA to improve volatility; LOD ~0.1 µg/L in water.

- LC-MS/MS : Electrospray ionization (ESI-) with MRM transitions for m/z 414 → 149 (phthalate fragment).

- Quality Control : Spike recovery tests (85–115%) and internal standards (e.g., deuterated DEHP) to correct matrix effects .

Challenge: Co-elution with other phthalates (e.g., DINP) requires high-resolution columns (e.g., Shodex HPLC columns) .

Advanced: How does this compound compare to other phthalates in endocrine disruption assays?

Answer:

- In vitro assays :

- ER/AR Binding : Weak estrogen receptor affinity (IC₅₀ > 10 μM) compared to BPA (IC₅₀ ~1 μM).

- CYP17 Inhibition : No significant inhibition at <100 µM, unlike DEHP metabolites.

- In vivo models : Limited data; zebrafish embryo toxicity (LC₅₀ > 10 mg/L) suggests lower acute toxicity than DEHP .

Contradiction: Structural analogs like homosalate (3,3,5-trimethylcyclohexyl esters) show higher bioaccumulation potential, warranting further ecotoxicology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。